molecular formula C16H21ClN2O4 B5436537 4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

Cat. No. B5436537
M. Wt: 340.80 g/mol
InChI Key: VJYVWIUZWIZEHN-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, commonly referred to as CDAA, is a synthetic compound that has been the subject of much scientific research. CDAA belongs to the class of spirocyclic compounds and has shown potential in various fields of research.

Mechanism of Action

The mechanism of action of CDAA is not fully understood, but it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). CDAA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
CDAA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CDAA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, CDAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CDAA has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. CDAA is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, CDAA also has some limitations. It is not very water-soluble, which makes it difficult to use in certain experiments. CDAA also has a relatively high molecular weight, which can limit its ability to penetrate cell membranes.

Future Directions

There are several future directions for research on CDAA. One area of research is the development of CDAA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of CDAA and its effects on various cellular processes. Additionally, research can be done to improve the water solubility of CDAA and to develop more efficient synthesis methods. Finally, CDAA can be used as a tool to study the structure-activity relationship of spirocyclic compounds and their potential therapeutic applications.
Conclusion:
In conclusion, CDAA is a synthetic compound that has shown potential in various fields of research. It has anti-inflammatory, anti-tumor, and neuroprotective properties, among others. CDAA is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as EDC and NHS. Although CDAA has some limitations, it is a valuable research tool with many potential applications. Further research is needed to fully understand the mechanism of action of CDAA and to develop CDAA-based drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of CDAA involves the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

CDAA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CDAA has also been studied for its effects on the central nervous system, with potential applications in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-21-14-3-2-12(17)8-13(14)15(20)19-5-7-23-16(10-19)9-18-4-6-22-11-16/h2-3,8,18H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYVWIUZWIZEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCOC3(C2)CNCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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